Cas no 1821832-80-7 ((1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride)
(1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride
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- Inchi: 1S/C7H10F3N.ClH/c8-7(9,10)5-4-2-1-3-11-6(4)5;/h4-6,11H,1-3H2;1H/t4-,5+,6-;/m1./s1
- InChI Key: PCZLFRMXTFKADK-KJESCUSBSA-N
- SMILES: [C@@]12([H])[C@@]([H])([C@@H]1C(F)(F)F)CCCN2.[H]Cl
(1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-60536-0.05g |
(1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride |
1821832-80-7 | 0.05g |
$1357.0 | 2023-02-13 | ||
| Enamine | EN300-60536-0.1g |
(1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride |
1821832-80-7 | 0.1g |
$1421.0 | 2023-02-13 | ||
| Enamine | EN300-60536-0.25g |
(1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride |
1821832-80-7 | 0.25g |
$1486.0 | 2023-02-13 | ||
| Enamine | EN300-60536-0.5g |
(1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride |
1821832-80-7 | 0.5g |
$1550.0 | 2023-02-13 | ||
| Enamine | EN300-60536-1.0g |
(1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride |
1821832-80-7 | 1.0g |
$1615.0 | 2023-02-13 | ||
| Enamine | EN300-60536-5.0g |
(1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride |
1821832-80-7 | 5.0g |
$5654.0 | 2023-02-13 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15520-1-100MG |
(1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride |
1821832-80-7 | 95% | 100MG |
¥ 1,788.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15520-1-250MG |
(1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride |
1821832-80-7 | 95% | 250MG |
¥ 2,857.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15520-1-500MG |
(1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride |
1821832-80-7 | 95% | 500MG |
¥ 4,758.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15520-1-1G |
(1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride |
1821832-80-7 | 95% | 1g |
¥ 7,134.00 | 2023-04-14 |
(1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride Suppliers
(1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride
Comprehensive Overview of (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride (CAS No. 1821832-80-7)
The compound (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride (CAS No. 1821832-80-7) is a structurally unique bicyclic amine derivative with significant potential in pharmaceutical and agrochemical research. Its molecular framework, featuring a trifluoromethyl group and a rigid azabicyclo[4.1.0]heptane core, makes it a valuable scaffold for drug discovery. Researchers are increasingly interested in this compound due to its stereochemical complexity and the growing demand for fluorinated bioactive molecules in modern therapeutics.
In recent years, the pharmaceutical industry has witnessed a surge in the development of small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs), where compounds like (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride play a pivotal role. The trifluoromethyl moiety enhances metabolic stability and bioavailability, addressing key challenges in drug design. This aligns with the current trend of optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties in preclinical candidates.
From a synthetic chemistry perspective, the azabicyclo[4.1.0]heptane ring system presents intriguing challenges for asymmetric synthesis and catalysis. The stereospecific introduction of the trifluoromethyl group at the 7-position requires advanced methodologies, such as transition-metal-catalyzed C–H functionalization or electrophilic trifluoromethylation. These techniques are frequently discussed in academic forums and patent literature, reflecting their relevance to cutting-edge organic chemistry.
The compound’s CAS No. 1821832-80-7 is often searched in conjunction with terms like "chiral building blocks", "fluorine in drug design", and "bicyclic amine synthesis". These keywords highlight its dual utility as both a pharmacophore and a synthetic intermediate. Notably, the rise of AI-driven drug discovery platforms has increased demand for such structurally diverse compounds, as they serve as ideal inputs for virtual screening and machine learning-based target prediction.
Environmental and regulatory considerations also shape the discourse around (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride. The sustainable synthesis of fluorinated compounds is a hot topic, driven by concerns over persistent organic pollutants (POPs). Researchers are exploring green chemistry approaches, such as flow chemistry or biocatalysis, to minimize waste and energy consumption during its production.
In summary, (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride exemplifies the intersection of medicinal chemistry, catalysis, and computational design. Its CAS No. 1821832-80-7 serves as a gateway to a wealth of scientific literature, patent applications, and commercial inquiries, underscoring its importance in contemporary research. As the field evolves, this compound will likely remain a focal point for innovations in precision medicine and molecular engineering.
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